An In-depth Technical Guide to Tos-PEG5-Boc: Properties, Protocols, and Applications
An In-depth Technical Guide to Tos-PEG5-Boc: Properties, Protocols, and Applications
Introduction
Tos-PEG5-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, pharmaceutical sciences, and drug development. As a derivative of polyethylene glycol (PEG), it features a defined-length PEG5 spacer that imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media.[1][2] This linker is strategically functionalized with two distinct reactive groups: a tosyl (Tos) group at one terminus and a Boc-protected amine at the other. This orthogonal design allows for sequential and controlled conjugation reactions, making it an invaluable tool for constructing complex biomolecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
The tosyl group serves as an excellent leaving group, readily undergoing nucleophilic substitution with moieties such as thiols, amines, or hydroxyls.[5][6] Concurrently, the tert-butyloxycarbonyl (Boc) group provides robust protection for the terminal amine, which can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.[2][7] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of Tos-PEG5-Boc for researchers and drug development professionals.
Core Chemical Properties and Characteristics
The fundamental properties of Tos-PEG5-Boc are summarized below. These specifications are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₃₇NO₉S | [1][2] |
| Molecular Weight | 491.6 g/mol | [2] |
| CAS Number | 1404111-69-8 | [1][2] |
| IUPAC Name | 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate | |
| Appearance | Liquid | |
| Purity | Typically ≥95% - 97% | [2][3] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2] |
| Storage Conditions | Store at -20°C, keep sealed and dry to prevent moisture degradation | [2] |
Reactivity and Functional Roles
The utility of Tos-PEG5-Boc stems from the distinct reactivity of its terminal groups, which allows for a two-stage conjugation strategy.
Caption: Functional components of the Tos-PEG5-Boc linker.
-
Tosyl Group (Electrophile): The tosylate is an outstanding leaving group due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized.[8] This makes the terminal carbon of the PEG chain highly susceptible to nucleophilic attack (typically via an Sₙ2 mechanism) by thiols, amines, and alcohols, enabling the stable covalent attachment of various molecules.[8][9]
-
PEG5 Spacer (Hydrophilic Core): The pentaethylene glycol chain is a flexible, hydrophilic spacer. Its primary roles are to increase the aqueous solubility of the final conjugate and to provide optimal spatial separation between the two linked biomolecules, which is crucial for preserving their biological activity, especially in applications like PROTACs.[1][4]
-
Boc-Protected Amine (Masked Nucleophile): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable under a variety of reaction conditions but can be cleanly and efficiently removed using acids like trifluoroacetic acid (TFA).[7][10] Once deprotected, the resulting primary amine is available for nucleophilic reactions, most commonly acylation to form a stable amide bond.
Experimental Protocols
The following are generalized protocols for the sequential deprotection and conjugation reactions involving Tos-PEG5-Boc. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.
Protocol 1: Deprotection of the Boc Group
This procedure removes the Boc protecting group to expose the primary amine, yielding Tos-PEG5-NH₂ as a TFA salt.
-
Objective: To generate a free amine for subsequent conjugation.
-
Materials: Tos-PEG5-Boc, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Toluene.
-
Procedure:
-
Dissolve Tos-PEG5-Boc in anhydrous DCM to a concentration of 0.1–0.2 M.[10]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[10]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1–2 hours).[10]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[10]
-
The resulting product, the TFA salt of Tos-PEG5-amine, can often be used directly in the next step without further purification. For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[10]
-
Caption: Workflow for the acidic deprotection of the Boc group.
Protocol 2: Nucleophilic Substitution of the Tosyl Group
This procedure demonstrates the conjugation of a molecule containing a nucleophile (e.g., a thiol, R-SH) to the tosylated end of the linker. This reaction can be performed either before or after Boc deprotection, depending on the overall synthetic strategy.
-
Objective: To conjugate a nucleophile-containing molecule via displacement of the tosylate.
-
Materials: Tos-PEG5-Boc (or Tos-PEG5-NH₂), nucleophilic substrate (e.g., a thiol-containing molecule), a non-nucleophilic base (e.g., DIPEA or Et₃N), and an appropriate solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve the nucleophilic substrate (1.0 eq) and the Tos-PEG5-linker (1.1–1.2 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2–3 eq) to the reaction mixture. The base facilitates the reaction by deprotonating the nucleophile (if needed) and neutralizing the p-toluenesulfonic acid byproduct.
-
Stir the reaction at room temperature. Gentle heating (e.g., 40–50°C) may be required for less reactive nucleophiles.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, the mixture can be diluted with an organic solvent and washed with water or brine to remove the base and salt byproducts.
-
The crude product should be purified using an appropriate technique, such as silica gel column chromatography or preparative HPLC, to yield the final conjugate.[11]
-
Caption: General workflow for nucleophilic substitution of the tosyl group.
Analytical Characterization
Confirmation of the structure and purity of Tos-PEG5-Boc and its conjugates is typically achieved through a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (¹H NMR): This is a powerful tool for structural verification. The ¹H NMR spectrum of Tos-PEG5-Boc will show characteristic signals for the aromatic protons of the tosyl group, a large peak corresponding to the repeating methylene units of the PEG spacer (typically around 3.6 ppm), and a sharp singlet for the nine equivalent protons of the Boc group (around 1.4 ppm).[12][13]
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm the molecular weight of the linker and its reaction products, providing direct evidence of successful conjugation or deprotection.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is essential for assessing the purity of the starting material and the final product, as well as for monitoring the progress of a reaction.[10][11]
Conclusion
Tos-PEG5-Boc is a highly versatile and efficient heterobifunctional linker that provides researchers with a robust tool for chemical biology and drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally reactive tosyl and Boc-protected amine groups, facilitates controlled, sequential conjugation strategies. These characteristics are particularly advantageous for the synthesis of complex architectures like PROTACs, antibody-drug conjugates, and other targeted therapeutics where precise control over molecular assembly is paramount. The reliable protocols for its deprotection and conjugation make it an accessible and valuable component in the modern bioconjugation toolkit.
References
- 1. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 2. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. grokipedia.com [grokipedia.com]
- 6. PEG Tosylate | BroadPharm [broadpharm.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Ch8 : Tosylates [chem.ucalgary.ca]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. t-Boc-N-amido-PEG5-Tos | Benchchem [benchchem.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
